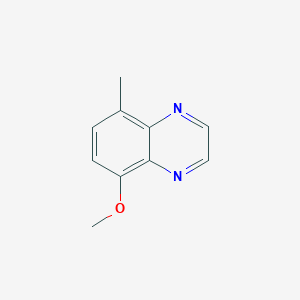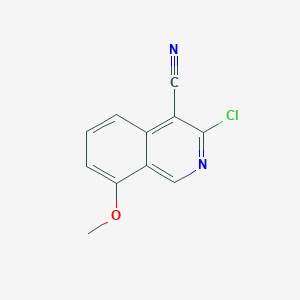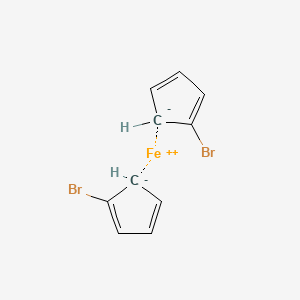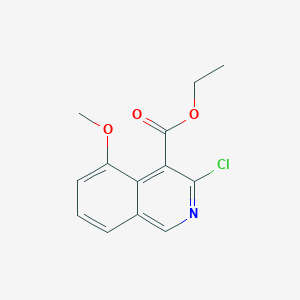
4-Methoxyquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinolin-5-amine is a heterocyclic aromatic amine with a methoxy group at the fourth position and an amine group at the fifth position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinolin-5-amine typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . This method is efficient and yields the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to enhance the green chemistry aspect of the production .
化学反応の分析
Types of Reactions: 4-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Conditions vary depending on the substituent but often involve strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinolines .
科学的研究の応用
4-Methoxyquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It has potential as a lead compound in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxyquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in its potential use as an anticancer or antimicrobial agent .
類似化合物との比較
Quinoline: A parent compound with a similar structure but without the methoxy and amine groups.
4-Hydroxyquinoline: Similar structure with a hydroxyl group instead of a methoxy group.
5-Aminoquinoline: Similar structure with an amine group at the fifth position but without the methoxy group.
Uniqueness: 4-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various applications .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-methoxyquinolin-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-8-4-2-3-7(11)10(8)9/h2-6H,11H2,1H3 |
InChIキー |
IEIIFYYIBLFBKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=NC2=CC=CC(=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


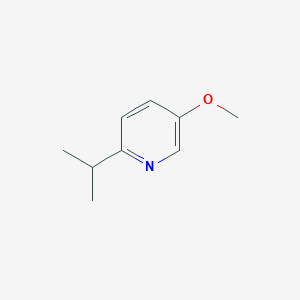
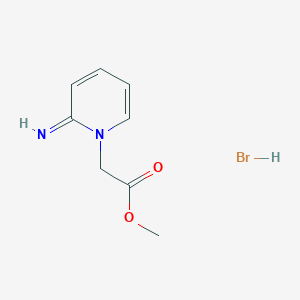


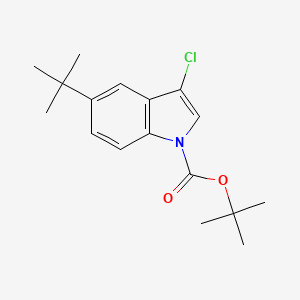
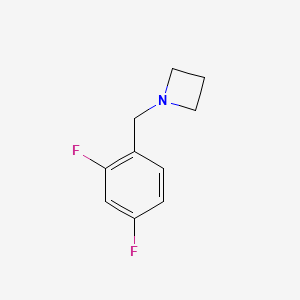
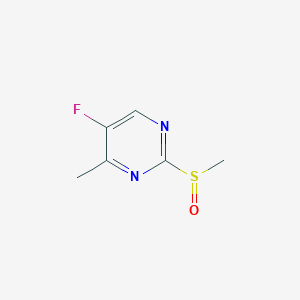
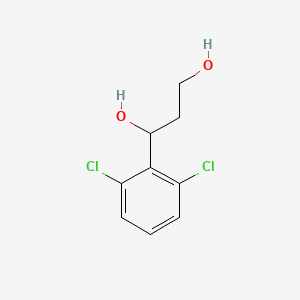
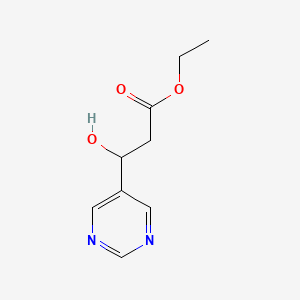
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
